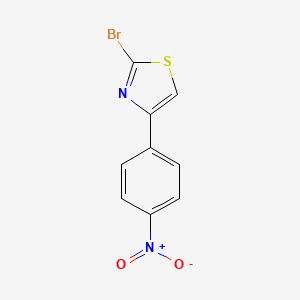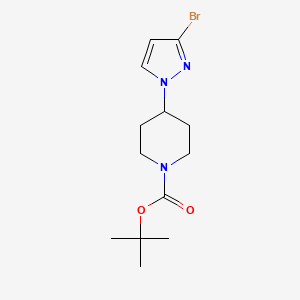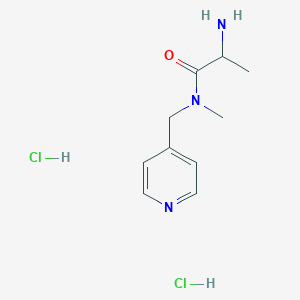
2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride
Übersicht
Beschreibung
“2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride” is a chemical compound with the CAS Number: 1423023-97-5. It has a molecular weight of 266.17 . The IUPAC name for this compound is 2-amino-N-methyl-N-(4-pyridinylmethyl)propanamide dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15N3O.2ClH/c1-8(11)10(14)13(2)7-9-3-5-12-6-4-9;;/h3-6,8H,7,11H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
The compound is a salt with chloride ions . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
1. Topical Inflammation Inhibitors
Studies have indicated the potential of N-pyridinyl(methyl)indolylpropanamides, structurally similar to 2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride, as non-acidic NSAIDs, with some compounds showing higher potency than ibuprofen in mouse ear swelling assays, indicating significant anti-inflammatory activity (Dassonville et al., 2004).
2. Luminescent Materials and Multi-Stimuli-Responsive Properties
Compounds like pyridyl substituted benzamides, which have a similar structural motif to this compound, have been studied for their luminescent properties in various solutions and solid states. These compounds have also shown mechanochromic properties and multi-stimuli-responsive behavior, indicating their potential application in material sciences (Srivastava et al., 2017).
3. Corrosion Inhibition
Derivatives with pyridine rings similar to this compound have been synthesized and found to act as corrosion inhibitors. Such compounds have shown mixed-type inhibition effects and follow Langmuir adsorption isotherm, suggesting their potential use in protecting metals from corrosion (Ji et al., 2016).
4. Metal Analysis in Environmental and Pharmaceutical Samples
Compounds structurally related to this compound have been used as ion-pairing reagents for the separation and determination of common metal ions in pharmaceutical preparations and various water samples. This indicates their utility in environmental monitoring and pharmaceutical quality control (Belin & Gülaçar, 2005).
5. Coordination Chemistry and Molecular Structures
Related compounds have been extensively studied in coordination chemistry, demonstrating the ability to form complexes with metals such as copper and manganese. These complexes have been characterized and studied for their geometrical configurations and electron paramagnetic resonance properties, indicating their potential application in catalysis and material science (Hureau et al., 2008).
Wirkmechanismus
Target of action
Their targets can vary widely depending on the specific structure and functional groups present in the compound .
Mode of action
The mode of action of amides can also vary widely. Some amides can act as inhibitors for certain enzymes, while others might interact with various receptors. The specific mode of action would depend on the structure and functional groups of the compound .
Biochemical pathways
The biochemical pathways affected by amides can be diverse. Some amides might be involved in the synthesis or degradation of certain biomolecules, while others might play a role in signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of amides can vary. Some amides might be readily absorbed and distributed throughout the body, while others might be metabolized quickly. The specific ADME properties would depend on the structure and functional groups of the compound .
Result of action
The molecular and cellular effects of amides can be diverse. Some amides might cause changes in cell signaling, gene expression, or metabolic processes. The specific effects would depend on the structure and functional groups of the compound .
Action environment
The action, efficacy, and stability of amides can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Some amides might be more stable and effective under certain conditions .
Biochemische Analyse
Biochemical Properties
2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can affect various cellular functions, including cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. These interactions can have downstream effects on cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its efficacy and potency, as well as its potential side effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may influence cellular energy metabolism .
Eigenschaften
IUPAC Name |
2-amino-N-methyl-N-(pyridin-4-ylmethyl)propanamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-8(11)10(14)13(2)7-9-3-5-12-6-4-9;;/h3-6,8H,7,11H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGQQIRGKCMTSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=NC=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





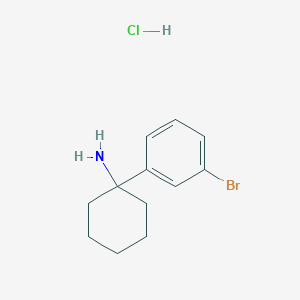
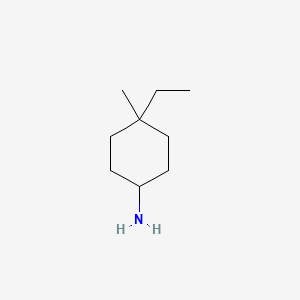
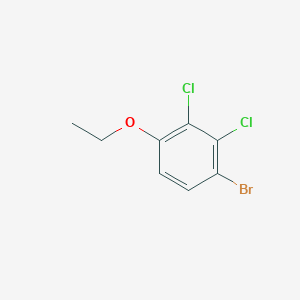
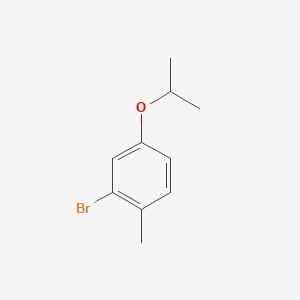

![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)
